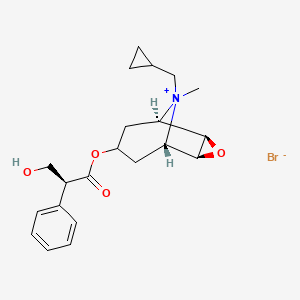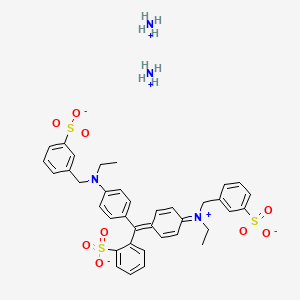
Cimetropium Bromid
Übersicht
Beschreibung
Alginor ist eine Verbindung, die aus der braunen Makroalge Laminaria hyperborea gewonnen wird. Diese Verbindung wird hauptsächlich zur Herstellung von Zutaten auf Kelpbasis für pharmazeutische und nutrazeutische Anwendungen verwendet . Alginor ist bekannt für seine nachhaltigen und skalierbaren Ernte- und Bioraffineriemethoden, was es zu einer wertvollen Ressource in verschiedenen Branchen macht .
Wissenschaftliche Forschungsanwendungen
Alginor has a wide range of scientific research applications. In chemistry, it is used for the development of novel compounds and materials. In biology, it is used for studying the properties and functions of marine-derived compounds. In medicine, Alginor is used for developing pharmaceutical ingredients that meet current Good Manufacturing Practice (cGMP) standards . In industry, it is used for producing food-grade nutraceutical ingredients .
Wirkmechanismus
Target of Action
Cimetropium Bromide, also known as Alginor, primarily targets the muscarinic receptors on the smooth muscles . These receptors play a crucial role in transmitting signals that cause muscle contractions .
Mode of Action
Cimetropium Bromide exerts its action on the autonomic nervous system . It acts as a muscarinic antagonist , blocking the action of acetylcholine , a neurotransmitter responsible for transmitting signals that cause muscle contractions . This results in the relaxation of the smooth muscles .
Biochemical Pathways
Its antimuscarinic and antispasmodic activities suggest that it interferes with the cholinergic neurotransmission in the smooth muscles .
Result of Action
The primary result of Cimetropium Bromide’s action is the relaxation of the smooth muscles of the stomach and intestines . This leads to relief from muscle spasms and cramps .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Cimetropium Bromide is a potent antimuscarinic . Antimuscarinic drugs work by blocking the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. These drugs have effects on various systems of the body, including the nervous system, gastrointestinal system, eye, and other organs where smooth muscles are found .
Cellular Effects
Cimetropium Bromide has been shown to be effective in relieving symptoms of patients with irritable bowel syndrome . It has been observed to decrease pain scores and reduce the number of abdominal pain episodes per day . It should be noted that some patients taking Cimetropium Bromide have reported slight dry mouth .
Molecular Mechanism
It is known to be a potent antimuscarinic and an effective antispasmodic drug . It is also endowed with a direct myolitic action which partially accounts for its antispasmodic activity .
Temporal Effects in Laboratory Settings
In a study evaluating the efficacy of Cimetropium Bromide in relieving symptoms of patients with irritable bowel syndrome over a three-month period, it was observed that pain score decreased by 40, 66, 85% in the Cimetropium Bromide group, at the end of the first, second and third months respectively .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Alginor umfasst die Extraktion von Laminaria hyperborea aus dem Nordatlantik. Der Extraktionsprozess umfasst die Trennung und milde, grüne chemische Prozesse, die die Notwendigkeit von Formaldehyd abschaffen . Diese Methode stellt sicher, dass aus einer einzigen Rohstoffquelle saubere, hochwertige Zutaten hergestellt werden .
Industrielle Produktionsmethoden: Die industriellen Produktionsmethoden von Alginor konzentrieren sich auf die nachhaltige Bioraffination von Kelp. Das Unternehmen hat innovative, skalierbare und grüne Technologien für die industrielle Ernte und Bioraffination von Laminaria hyperborea entwickelt . Diese Methoden erhöhen den Nutzungsgrad der geernteten Kelp-Biomasse drastisch, indem sie Umweltverschmutzung durch Biomassen-Ozeanfreigabe und Prozesschemikalien vermeiden .
Chemische Reaktionsanalyse
Reaktionstypen: Alginor durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um den Rohstoff in wertvolle Produkte umzuwandeln.
Häufige Reagenzien und Bedingungen: Zu den häufigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschte Umwandlung des Rohmaterials sicherzustellen.
Wichtigste gebildete Produkte: Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören hochwertige Zutaten auf Kelpbasis, die in pharmazeutischen und nutrazeutischen Anwendungen eingesetzt werden .
Wissenschaftliche Forschungsanwendungen
Alginor hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es zur Entwicklung neuartiger Verbindungen und Materialien verwendet. In der Biologie wird es zur Untersuchung der Eigenschaften und Funktionen von marinen Verbindungen verwendet. In der Medizin wird Alginor zur Entwicklung pharmazeutischer Inhaltsstoffe verwendet, die die aktuellen Good Manufacturing Practice (cGMP)-Standards erfüllen . In der Industrie wird es zur Herstellung von lebensmitteltauglichen nutrazeutischen Zutaten verwendet .
Wirkmechanismus
Der Wirkmechanismus von Alginor umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Nach der Verabreichung reagiert Alginor mit Magensäure, um einen schwimmenden „Teppich“ aus Alginsäuregel auf dem Magensäurepool zu bilden . Diese Reaktion trägt dazu bei, gastroösophagealen Reflux zu hemmen, indem eine physische Barriere geschaffen wird . Die molekularen Zielstrukturen und Signalwege, die an diesem Prozess beteiligt sind, umfassen die Bildung eines viskosen Gels, das an Wasser bindet und einen schützenden Effekt bietet .
Analyse Chemischer Reaktionen
Types of Reactions: Alginor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming the raw material into valuable products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired transformation of the raw material.
Major Products Formed: The major products formed from these reactions include high-quality kelp-based ingredients used in pharmaceutical and nutraceutical applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die Alginor ähneln, gehören andere aus Kelp gewonnene Inhaltsstoffe wie Alginsäure und Fucoidan. Diese Verbindungen haben ähnliche Eigenschaften und Anwendungen, unterscheiden sich jedoch in ihren spezifischen chemischen Strukturen und Wirkmechanismen.
Einzigartigkeit von Alginor: Alginor ist aufgrund seiner nachhaltigen und skalierbaren Ernte- und Bioraffineriemethoden einzigartig. Im Gegensatz zu anderen aus Kelp gewonnenen Verbindungen vermeidet der Produktionsprozess von Alginor die Verwendung von Formaldehyd und anderen aggressiven Chemikalien, was zu reineren und wirkungsvolleren Produkten führt . Darüber hinaus hebt sich Alginor durch seinen Fokus auf die vollständige Verwertung der nachgeschalteten Biomasse von anderen ähnlichen Verbindungen ab .
Eigenschaften
IUPAC Name |
[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDURTRGFUGAJHA-HNHWXVNLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51598-60-8 | |
| Record name | Cimetropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051598608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Cyclopropylmethyl-7-(3-hydroxy-2-phenyl-propionyloxy)-9-methyl-3-oxa-9-azonia-tricyclo[3.3.1.02,4]nonane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIMETROPIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7M5WE60Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)











